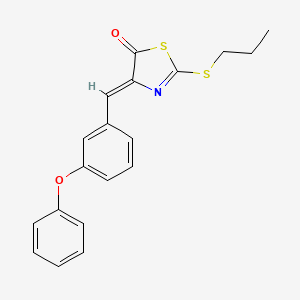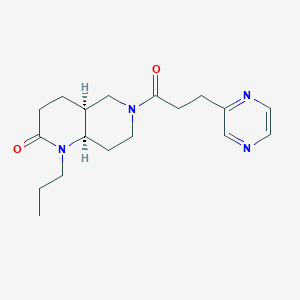
N-1-naphthyl-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-naphthyl-4-morpholinecarboxamide, also known as NM-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. This compound belongs to the class of designer drugs that are structurally similar to the psychoactive compound found in marijuana. However, unlike marijuana, NM-2201 is not a natural product and is synthesized in the laboratory. In
作用機序
N-1-naphthyl-4-morpholinecarboxamide acts by binding to the cannabinoid receptor type 1 (CB1) and type 2 (CB2) in the brain. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are found in the peripheral nervous system and immune cells. Upon binding to these receptors, N-1-naphthyl-4-morpholinecarboxamide activates the G protein-coupled receptor signaling pathway, leading to the release of intracellular messengers such as cyclic adenosine monophosphate (cAMP) and inositol triphosphate (IP3). The downstream effects of this activation include the inhibition of neurotransmitter release, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects
N-1-naphthyl-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects in scientific research. It has been found to have analgesic properties, reducing pain sensation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, N-1-naphthyl-4-morpholinecarboxamide has been found to have anti-inflammatory properties, reducing inflammation in animal models.
実験室実験の利点と制限
One advantage of using N-1-naphthyl-4-morpholinecarboxamide in lab experiments is its potency and selectivity for the cannabinoid receptor system. This allows for precise activation of the system without affecting other signaling pathways. However, one limitation of using N-1-naphthyl-4-morpholinecarboxamide is its potential for abuse and dependence. Therefore, proper safety measures should be taken when handling this compound in the laboratory.
将来の方向性
There are several future directions for the use of N-1-naphthyl-4-morpholinecarboxamide in scientific research. One direction is the study of its potential therapeutic applications, particularly in the treatment of pain and anxiety disorders. Another direction is the investigation of its potential neuroprotective effects, particularly in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of N-1-naphthyl-4-morpholinecarboxamide on the cannabinoid receptor system and its potential for abuse and dependence.
Conclusion
N-1-naphthyl-4-morpholinecarboxamide is a synthetic cannabinoid that has significant potential for use in scientific research. Its potency and selectivity for the cannabinoid receptor system make it a valuable tool for studying the role of this system in various physiological processes. However, caution should be taken when handling this compound due to its potential for abuse and dependence. Further research is needed to fully understand the biochemical and physiological effects of N-1-naphthyl-4-morpholinecarboxamide and its potential therapeutic applications.
合成法
N-1-naphthyl-4-morpholinecarboxamide is synthesized through the reaction of 1-naphthylamine with 4-morpholinecarboxylic acid chloride in the presence of a base. The resulting compound is purified through column chromatography to obtain a white crystalline powder. The purity of N-1-naphthyl-4-morpholinecarboxamide can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
科学的研究の応用
N-1-naphthyl-4-morpholinecarboxamide has been used in scientific research to study the cannabinoid receptor system in the brain. The cannabinoid receptor system plays a crucial role in regulating various physiological processes such as appetite, pain sensation, mood, and memory. N-1-naphthyl-4-morpholinecarboxamide acts as a potent agonist of the cannabinoid receptor system, leading to the activation of downstream signaling pathways. This activation can be studied to understand the role of the cannabinoid receptor system in different physiological processes.
特性
IUPAC Name |
N-naphthalen-1-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGZSWAPMYOPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)morpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5490547.png)

![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5490558.png)


![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![1-[2-(3-methylphenoxy)propanoyl]azepane](/img/structure/B5490581.png)
![4-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5490588.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)
![N-benzyl-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490609.png)
![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5490626.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5490631.png)